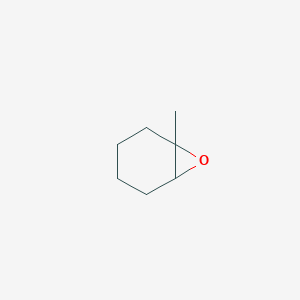

1,2-Epoxy-1-methylcyclohexane

Description

Overview of Epoxide Chemistry in Academic Research

Epoxides, characterized by a strained three-membered ring containing an oxygen atom, are a pivotal class of organic compounds in academic and industrial research. acs.orgrsc.org Their high reactivity, stemming from the inherent ring strain, makes them valuable intermediates in a multitude of organic transformations. rsc.org Research in epoxide chemistry is extensive, covering their synthesis through various methods like the peracid method and their diverse ring-opening reactions with a wide range of nucleophiles. acs.orgrsc.org These reactions are fundamental in constructing complex molecules with specific stereochemistry, a critical aspect in the synthesis of natural products and pharmaceuticals. rsc.orgmdpi.com The versatility of epoxides has established them as essential building blocks in modern organic synthesis. researchgate.net

Significance of 1,2-Epoxy-1-methylcyclohexane as a Model Compound

This compound serves as a crucial model substrate in the study of epoxide ring-opening reactions. Its structure, featuring a trisubstituted epoxide ring on a cyclohexane (B81311) framework, provides a clear system for investigating the regioselectivity and stereochemistry of these reactions. libretexts.orgopenstax.org The presence of a tertiary and a secondary carbon on the epoxide ring allows researchers to probe the factors that dictate nucleophilic attack at the more or less substituted position under both acidic and basic conditions. libretexts.orgopenstax.org For instance, its reaction with HBr is a classic example used to illustrate the complex nature of acid-catalyzed epoxide opening, which exhibits characteristics of both SN1 and SN2 mechanisms. libretexts.orgopenstax.orgpressbooks.pub Furthermore, it has been utilized in studies involving organometallic reagents, such as in the investigation of reactions with Cp2TiCl, to understand the role of metal-based reagents in epoxide transformations. nsf.gov

Historical Context of Research on Cyclohexene (B86901) Epoxides

Research on cyclohexene epoxides, including the parent compound cyclohexene oxide, has a long history rooted in understanding their synthesis and reactivity. Cyclohexene oxide itself has been a subject of study for its use as a laboratory and industrial chemical intermediate. nih.gov Early research focused on its preparation and its role as an inhibitor in enzymatic studies. nih.gov Over the years, the focus expanded to include its mutagenic potential and its use in the synthesis of other compounds. nih.gov The epoxidation of cyclohexene and its derivatives has been explored using various oxidizing agents and catalytic systems, with a continuous drive to develop more efficient and environmentally friendly methods. beilstein-journals.orgacs.org The study of cyclohexene epoxides has also been instrumental in the development of methods for the synthesis of carbocyclic nucleosides, highlighting their importance in medicinal chemistry research. tandfonline.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEKVYPYFQSFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873233 | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-33-3 | |

| Record name | 1,2-Epoxy-1-methylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Epoxy 1 Methylcyclohexane

Catalytic Epoxidation of 1-Methylcyclohexene

Catalytic epoxidation involves the use of a catalyst to facilitate the transfer of an oxygen atom to the double bond of 1-methylcyclohexene. This can be achieved through several distinct catalytic systems, including traditional peracid-mediated methods and more contemporary aerobic oxidation techniques employing metal nanoparticles and polyoxometalate-stabilized catalysts.

Peracid-Mediated Epoxidation (e.g., m-CPBA, Peracetic Acid)

Peracids are a class of reagents widely used for the epoxidation of alkenes. organicchemistrytutor.comucla.edu Among the most common is meta-chloroperoxybenzoic acid (m-CPBA), known for its relative stability and ease of handling. wikipedia.org Peracetic acid is another effective, albeit potentially more hazardous, peracid for this transformation. beilstein-journals.orgbrainly.com

The epoxidation of alkenes with peracids like m-CPBA is a concerted process, meaning the new carbon-oxygen bonds are formed in a single mechanistic step. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com This concerted mechanism ensures that the reaction is stereospecific. organicchemistrytutor.comwikipedia.org The geometry of the starting alkene is retained in the epoxide product. wikipedia.org For 1-methylcyclohexene, the oxygen atom is delivered to the same face of the double bond, resulting in a syn addition. masterorganicchemistry.comsaskoer.ca This leads to the formation of a racemic mixture of the two enantiomers of 1,2-epoxy-1-methylcyclohexane. brainly.comyoutube.com

The accepted mechanism involves the alkene's electron-rich double bond acting as a nucleophile, attacking the electrophilic oxygen of the peracid. brainly.com Simultaneously, the peracid's hydroxyl proton is transferred to its carbonyl oxygen, and the O-O bond cleaves, releasing a molecule of the corresponding carboxylic acid as a byproduct. masterorganicchemistry.com

The reactivity of the peracid is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the peracid increase its electrophilicity and, consequently, the rate of epoxidation. clockss.org For example, trifluoroperacetic acid is a more reactive epoxidizing agent than peracetic acid or m-CPBA. masterorganicchemistry.com This is because the electron-withdrawing trifluoromethyl group makes the peroxy acid more acidic and a better leaving group, facilitating the oxygen transfer.

The choice of peracid can also impact the reaction conditions and work-up procedure. While m-CPBA is a solid and relatively easy to handle, peracetic acid is often used in solution and can be more hazardous. wikipedia.orgbeilstein-journals.org The byproduct of the reaction is the corresponding carboxylic acid, which may need to be removed from the reaction mixture during purification. wpmucdn.com

Aerobic Epoxidation

Aerobic epoxidation utilizes molecular oxygen as the primary oxidant, offering a more environmentally benign and cost-effective alternative to peracids. rsc.org These reactions typically require a catalyst to activate the oxygen and facilitate its transfer to the alkene.

Metal nanoparticles, particularly those of silver (Ag) and ruthenium (Ru), have shown promise as catalysts for the aerobic epoxidation of alkenes like 1-methylcyclohexene. rsc.org These nanoparticles are often supported on materials like α-alumina to enhance their stability and catalytic activity.

In one study, silver nanoparticles stabilized by a polyoxometalate (Ag-POM) catalyzed the aerobic epoxidation of 1-methylcyclohexene. Similarly, ruthenium-polyoxometalate (Ru-POM) catalysts have demonstrated high selectivity for the epoxidation of 1-methylcyclohexene, reaching up to 90%. rsc.org The reaction conditions for these catalytic systems often involve elevated temperatures and pressures of oxygen. For instance, the epoxidation of 1-methylcyclohexene with an Ag-POM catalyst was carried out at 170°C under 2 atm of oxygen for 1 hour, yielding this compound. A Ru-POM catalyst under similar conditions but at a lower temperature of 130°C for 30 minutes also produced the desired epoxide.

The catalytic activity can be influenced by the size of the metal nanoparticles. For some reactions, a critical nanoparticle size is required for catalytic activity. mdpi.com Gold nanoparticles have also been investigated for their catalytic potential in C-H activation and oxidation reactions. nih.gov

Polyoxometalates (POMs) are a class of metal-oxygen clusters that can act as catalysts themselves or as stabilizers for metal nanoparticles. Their structures are versatile and can be tailored for specific catalytic applications.

POMs can stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic performance in aerobic oxidations. For example, the polyoxometalate H₅PV₂Mo₁₀O₄₀ has been used to stabilize silver and ruthenium nanoparticles for the epoxidation of alkenes. These POM-stabilized catalysts have been shown to inhibit side reactions like free-radical autooxidation, which can be a problem in aerobic oxidations of substrates like 1-methylcyclohexene that are prone to allylic oxidation. rsc.org

Furthermore, organic-inorganic hybrid frameworks based on polyoxometalates have been developed as recyclable heterogeneous catalysts for alkene epoxidation using hydrogen peroxide as the oxidant. lookchem.com In one instance, a PW-MOF catalyst was effective in the epoxidation of various alkenes, including 1-methylcyclohexene, with high conversion and selectivity. lookchem.com

Interactive Data Tables

| Peracid | Key Features | Byproduct |

|---|---|---|

| m-CPBA | Solid, relatively stable, widely used. wikipedia.org | m-chlorobenzoic acid masterorganicchemistry.com |

| Peracetic Acid | Used in solution, can be more hazardous. beilstein-journals.orgbrainly.com | Acetic acid ucla.edu |

| Catalyst | Temperature | Time | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|---|

| Ag-POM/α-Al₂O₃ | 170°C | 1 h | 35 | 60 |

| Ru-POM/α-Al₂O₃ | 130°C | 0.5 h | 80 | 90 |

An in-depth examination of the synthetic methodologies for producing this compound reveals a significant trend towards greener and more efficient catalytic processes. Modern approaches prioritize the use of environmentally benign oxidants and sophisticated catalytic systems to enhance yield, selectivity, and sustainability.

2 Green Chemistry Approaches and Sustainability

The synthesis of epoxides, including this compound, is increasingly guided by the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. A key strategy is the chemo-enzymatic epoxidation, which combines the selectivity of biocatalysts with chemical processes. This method often utilizes lipases to generate a peroxy acid in situ, which then acts as the oxygen donor for the epoxidation of the alkene. beilstein-journals.org This technique provides an environmentally benign alternative to traditional methods that use pre-formed peracids, which can be hazardous. beilstein-journals.orgscielo.br

Another green approach involves using trichloroisocyanuric acid in aqueous acetone (B3395972) to form a chlorohydrin intermediate from the alkene. scielo.br This intermediate is then treated with a base like potassium hydroxide (B78521) to yield the final epoxide. scielo.br This method is noted for its mild conditions and high efficiency. scielo.br The overarching goal of these sustainable methods is to replace traditional, harsher oxidation processes, such as those using chlorine or organic peroxides, which often generate significant toxic waste. researchgate.net

3 Hydrogen Peroxide as an Oxidant

Hydrogen peroxide (H₂O₂) is a preferred oxidant in green chemistry for epoxidation reactions due to its high oxygen content and the benign nature of its only byproduct, water. researchgate.net Its use is central to several advanced catalytic systems developed for the synthesis of this compound.

1 Continuous Flow Synthesis

Continuous flow processes offer significant advantages over traditional batch reactions, including enhanced safety, better process control, and potential for scalability. In the context of this compound synthesis, a continuous flow reactor using an immobilized lipase (B570770), Novozym® 435, has been successfully developed. beilstein-journals.orgnih.gov In this system, a pre-mixed solution of 1-methylcyclohexene and hydrogen peroxide is pumped through a packed-bed reactor containing the enzyme. beilstein-journals.org

Under optimized conditions, this method achieves quantitative conversion to this compound with a short residence time. beilstein-journals.org The stability of the enzyme under continuous operation has been demonstrated over a 24-hour period, confirming the robustness of the system for sustained production. researchgate.net Similarly, continuous flow epoxidation using a fixed-bed reactor with a solid titanium silicalite-1 (TS-1) catalyst has proven effective for various alkenes, showcasing the versatility of flow chemistry in this field. researchgate.net

| Parameter | Value |

|---|---|

| Catalyst | Immobilized Candida antarctica lipase B (Novozym® 435) |

| Substrate | 1-methylcyclohexene (0.1 M) |

| Oxidant | 30% Hydrogen Peroxide (0.2 M) |

| Solvent | Ethyl acetate |

| Reactor Temperature | 70 °C |

| Residence Time | 2.6 minutes |

| Yield | 99.1% (quantitative conversion) |

| Throughput | 6.7 mg h⁻¹ |

2 Lipase-Mediated Oxidation

Lipase-mediated oxidation is a prominent chemo-enzymatic strategy for epoxidation. The process involves the use of a lipase, such as Candida antarctica lipase B (CALB), commonly immobilized as Novozym® 435, to catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. beilstein-journals.orgwiley.com This peroxy acid, generated in situ, then epoxidizes the alkene via the Prilezhaev mechanism. wiley.comacs.org

For the synthesis of this compound, using phenylacetic acid as the precursor for the peroxy acid has proven effective. wiley.com The reaction proceeds efficiently, and in the case of 1-methylcyclohexene, prolonging the reaction time to 16 hours can achieve a high yield of 90%. wiley.com This biocatalytic approach is considered a green alternative as it operates under mild conditions and avoids the direct use of potentially unstable peracids. researchgate.netwiley.com

| Parameter | Condition/Reagent |

|---|---|

| Alkene | 1-methylcyclohexene (0.6 mmol) |

| Catalyst | Novozym 435 (1.7% wt/wt) |

| Carboxylic Acid | Phenylacetic acid (8.8 mmol) |

| Oxidant | H₂O₂ (30% wt/wt, 4.4 mmol) |

| Solvent | Chloroform (10 mL) |

| Temperature | 35 °C |

| Reaction Time | 16 hours |

| Yield | 90% |

3 Zeolite-Based Catalysis (e.g., Mesoporous TS-1)

Titanium silicalite-1 (TS-1), a zeolite with titanium atoms partially substituting silicon atoms in its MFI-type framework, is a highly effective heterogeneous catalyst for selective oxidation reactions using hydrogen peroxide. nih.govfrontiersin.org Its well-defined microporous structure and the catalytic activity of the framework titanium species make it suitable for epoxidations. nih.govchemrxiv.org

| Catalyst | Substrate | Key Finding |

|---|---|---|

| Ti-beta | 1-methylcyclohexene | Reactivity is approximately half that of methylenecyclohexane, indicating significant steric hindrance at the Ti-site. |

| Ti-beta | Norbornene | Facile epoxidation occurs, demonstrating the advantage of its larger pore size. |

| TS-1 | Norbornene | Displayed no activity, highlighting the limitations of its smaller pore size for bulky alkenes. |

| TS-1 | Propylene | Highly effective due to the small size of the alkene, forming the basis of industrial processes. nih.govfrontiersin.org |

4 Other Catalytic Systems for Epoxidation

Beyond lipase and zeolite systems, research has explored other metal-based catalysts for the epoxidation of 1-methylcyclohexene.

1 Copper(II) Complexes

Copper(II) complexes, particularly those involving Schiff bases, have been investigated as catalysts for the liquid-phase oxidation of various alkenes, including 1-methylcyclohexene. researchgate.netmdpi.com These complexes can be used in homogeneous systems or heterogenized by anchoring them onto solid supports like polymers or mesoporous silica (B1680970) (e.g., SBA-15). researchgate.netmdpi.com

Studies using polymer-anchored copper(II) Schiff-base complexes have demonstrated their catalytic activity for the oxidation of 1-methylcyclohexene. The conversion rate depends on the specific structure of the complex. researchgate.net These systems offer an alternative route for epoxidation, with the potential for catalyst recyclability when immobilized on a solid support. mdpi.com

| Catalyst | Conversion % (after 2h) | Conversion % (after 6h) |

|---|---|---|

| PS-[Cu(sal-sch)Cl] | ~20% | ~35% |

| PS-[Cu(sal-tch)Cl] | ~25% | ~40% |

| PS-[CH₂{Cu(sal-sch)Cl}₂] | ~38% | ~55% |

| PS-[CH₂{Cu(sal-tch)Cl}₂] | ~45% | ~65% |

Vanadium Complexes

The epoxidation of alkenes using transition-metal catalysts is a cornerstone of modern organic synthesis, with vanadium complexes demonstrating particular efficacy. tuengr.comlibretexts.org For the synthesis of this compound from its precursor, 1-methylcyclohexene, vanadium-based catalysts in combination with an oxidant are frequently employed. libretexts.orgcore.ac.uk

Homogeneous catalytic systems, such as those utilizing vanadyl acetylacetonate (B107027) (VO(acac)₂), are recognized for their efficiency in epoxidizing various alkenes. tuengr.com The reaction typically uses an organic hydroperoxide, most commonly tert-butyl hydroperoxide (TBHP), as the oxygen source. core.ac.uk In this system, the vanadium(IV) in VO(acac)₂ is first activated by the oxidant to form active vanadium(V) alkylperoxo species. core.ac.uk These species are the key intermediates responsible for the transfer of an oxygen atom to the double bond of the 1-methylcyclohexene. core.ac.uk

The general mechanism involves the coordination of the alkene to the vanadium(V) center, followed by the transfer of an oxygen atom to form the epoxide ring. This process regenerates a lower-oxidation-state vanadium species, which can then be re-oxidized by TBHP to continue the catalytic cycle. The reaction is highly chemoselective for the epoxidation of the double bond. tuengr.com

Research on the epoxidation of the closely related cyclohexene (B86901) has provided significant insight into the process. core.ac.uk Studies using VO(acac)₂ and TBHP have been conducted to understand the active species and the reaction mechanism through both experimental (NMR, EPR) and computational (DFT) methods. core.ac.uk While homogeneous catalysts are efficient, efforts have also been made to heterogenize vanadium complexes by supporting them on materials like Montmorillonite K-10 clay to simplify catalyst separation and recycling. tuengr.com

| Catalyst System | Substrate | Oxidant | Key Features |

|---|---|---|---|

| VO(acac)₂ | 1-Methylcyclohexene | TBHP (tert-butyl hydroperoxide) | Homogeneous catalysis; forms active V(V) alkylperoxo species. core.ac.uk |

| VO(acac)₂ on MMT-K10 | Cyclohexene | TBHP (tert-butyl hydroperoxide) | Heterogeneous system; allows for easier catalyst recovery. tuengr.com |

| Vanadium Bromoperoxidase | Cyclohexene | H₂O₂ | Enzymatic catalysis in a biphasic system; achieved 82.2% selectivity. cjcatal.com |

Epoxide Formation from Halohydrins

A classic and reliable method for synthesizing epoxides, including this compound, is through the cyclization of a vicinal halohydrin (a compound containing adjacent halogen and hydroxyl groups). chemistrysteps.com This two-step sequence begins with the formation of the halohydrin from an alkene, followed by a base-induced ring closure. organicchemistrytutor.com

For the synthesis of this compound, the starting material is 1-methylcyclohexene. This alkene is treated with a halogen (such as Br₂ or Cl₂) in the presence of water. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an electrophilic addition mechanism where the halogen adds to the double bond to form a cyclic halonium ion intermediate. masterorganicchemistry.com Water, acting as a nucleophile, then attacks one of the carbons of the halonium ion. libretexts.org This attack occurs at the more substituted carbon atom, leading to the formation of a trans-halohydrin. masterorganicchemistry.compressbooks.pub

Intramolecular SN2 Reactions

Once the halohydrin is formed, the synthesis of the epoxide is achieved through an intramolecular Williamson ether synthesis. chemistrysteps.com This step involves treating the halohydrin with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). chemistrysteps.comyoutube.com The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion.

This newly formed alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the halogen. The halogen is displaced as a halide ion in a classic intramolecular SN2 (bimolecular nucleophilic substitution) reaction, resulting in the closure of the three-membered epoxide ring. masterorganicchemistry.com The entire process, from the deprotonation to the ring closure, efficiently converts the halohydrin into this compound. youtube.com

Stereochemical Control in Halohydrin Cyclization

The stereochemistry of the final epoxide is directly controlled by the stereochemistry of the starting halohydrin and the strict geometric requirements of the SN2 reaction mechanism. masterorganicchemistry.com The initial halohydrin formation from 1-methylcyclohexene results in the anti-addition of the halogen and hydroxyl groups across the double bond. masterorganicchemistry.com This means they are positioned on opposite faces of the cyclohexane (B81311) ring, resulting in a trans configuration. pressbooks.pubopenstax.org

For the subsequent intramolecular SN2 reaction to occur, the nucleophilic alkoxide and the electrophilic carbon-halogen bond must adopt an anti-periplanar conformation. In the chair conformation of the cyclohexane ring, this requires the alkoxide and the halogen leaving group to be in a trans-diaxial arrangement. acs.org The trans-stereoisomer of the halohydrin can readily adopt a chair conformation that places both the hydroxyl (which becomes the alkoxide) and the halogen in axial positions, facilitating the necessary backside attack for the SN2 displacement. youtube.commasterorganicchemistry.com This precise stereochemical control ensures that the cyclization proceeds efficiently to form the epoxide, where the two C-O bonds are on the same face of the ring relative to the original plane of the double bond. masterorganicchemistry.com

| Reaction Step | Reagents | Key Stereochemical Outcome | Mechanism Detail |

|---|---|---|---|

| Halohydrin Formation | 1-Methylcyclohexene + Br₂/H₂O | Anti-addition of -Br and -OH groups. masterorganicchemistry.com | Forms a trans-2-bromo-1-methylcyclohexan-1-ol intermediate. pressbooks.pub |

| Epoxide Formation | trans-Halohydrin + Base (e.g., NaOH) | Retention of stereochemistry from the alkene. masterorganicchemistry.com | Requires anti-periplanar arrangement for intramolecular SN2 attack. masterorganicchemistry.com |

Reactivity and Reaction Mechanisms of 1,2 Epoxy 1 Methylcyclohexane

Epoxide Ring-Opening Reactions

Acid-Catalyzed Ring-Opening

The ring-opening of epoxides, including 1,2-Epoxy-1-methylcyclohexane, is significantly accelerated in the presence of acid. The reaction proceeds under much milder conditions than the cleavage of acyclic ethers, a direct consequence of the inherent ring strain. openstax.orglibretexts.org The first step in this process is the protonation of the epoxide oxygen by the acid, which creates a better leaving group and activates the epoxide for nucleophilic attack. masterorganicchemistry.comresearchgate.net

The mechanism of acid-catalyzed ring-opening of this compound is a hybrid, exhibiting characteristics of both SN1 and SN2 pathways. openstax.orglibretexts.org It is not a pure SN1 reaction because a full carbocation is not formed, and it is not a pure SN2 reaction due to the regioselectivity of the nucleophilic attack. libretexts.orglibretexts.org

The transition state is thought to have significant SN1-like carbocationic character, where the positive charge on the protonated epoxide is shared and stabilized by the more substituted carbon atom (the tertiary carbon in this case). openstax.orglibretexts.org This leads to a weakening of the C-O bond at the more substituted position. masterorganicchemistry.com However, the nucleophile attacks in a backside fashion, characteristic of an SN2 reaction, before a discrete carbocation intermediate can form. libretexts.orglibretexts.org This concerted, yet asynchronous, mechanism is sometimes referred to as "borderline" SN2. chimia.ch

In the acid-catalyzed ring-opening of this compound, the methyl group plays a crucial role in directing the regioselectivity of the reaction. Due to the electronic stabilization of the partial positive charge that develops at the tertiary carbon (C-1) in the transition state, nucleophilic attack occurs preferentially at this more substituted and sterically hindered position. openstax.orglibretexts.orgstackexchange.com This outcome is contrary to what would be expected from a purely SN2 mechanism, where attack at the less hindered secondary carbon (C-2) would be favored. openstax.orglibretexts.org The electronic effect of the methyl group, which stabilizes the incipient carbocation, overrides the steric hindrance it creates. chemistrysteps.com

The acid-catalyzed ring-opening of this compound proceeds with a high degree of stereoselectivity, leading to products with a trans configuration. openstax.orglibretexts.org The backside attack by the nucleophile, a hallmark of the SN2-like character of the reaction, results in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.comchemistrysteps.com

For instance, the hydrolysis of this compound in the presence of aqueous acid (H₃O⁺) yields trans-1-methyl-1,2-cyclohexanediol. libretexts.orglookchem.com Similarly, reaction with anhydrous hydrogen halides (HX) produces trans halohydrins. openstax.orglibretexts.org A specific example is the reaction with HBr, which forms a single stereoisomer of 2-bromo-2-methylcyclohexanol where the bromo and hydroxyl groups are in a trans orientation. openstax.orglibretexts.org

Different acidic reagents can be used to effect the ring-opening of this compound, each leading to a specific trans product.

HBr (Hydrogen Bromide): Anhydrous HBr reacts to open the epoxide ring, with the bromide ion acting as the nucleophile. The attack occurs at the tertiary carbon (C-1), resulting in the formation of trans-2-bromo-2-methylcyclohexanol. openstax.orglibretexts.orgpdx.edu

HCl (Hydrogen Chloride): Similar to HBr, reaction with HCl leads to the formation of a trans-chlorohydrin. The chloride ion attacks the more substituted carbon, yielding trans-2-chloro-2-methyl-1-cyclohexanol. libretexts.org

H₃O⁺ (Aqueous Acid): In the presence of dilute aqueous acid, water acts as the nucleophile. The epoxide is hydrolyzed to form a trans-1,2-diol, specifically trans-1-methyl-1,2-cyclohexanediol. libretexts.orglibretexts.org

The table below summarizes the products from the acid-catalyzed ring-opening of this compound with these reagents.

| Reagent | Nucleophile | Product | Stereochemistry |

| HBr | Br⁻ | 2-bromo-2-methylcyclohexanol | trans |

| HCl | Cl⁻ | 2-chloro-1-methylcyclohexanol | trans |

| H₃O⁺ | H₂O | 1-methyl-1,2-cyclohexanediol | trans |

Base-Catalyzed Ring-Opening

In contrast to acid-catalyzed reactions, the ring-opening of epoxides under basic or nucleophilic conditions follows a classical SN2 mechanism. openstax.orglibretexts.org This reaction requires a strong nucleophile, such as hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), as the epoxide oxygen is a poor leaving group unless protonated. libretexts.org The significant ring strain of the epoxide allows the reaction to proceed even with a poor leaving group. libretexts.org

The nucleophilic attack occurs at the less sterically hindered carbon atom. openstax.orgchemistrysteps.com For this compound, this means the attack will happen at the secondary carbon (C-2), as the tertiary carbon (C-1) is sterically blocked by the methyl group. The reaction also proceeds via backside attack, resulting in an inversion of stereochemistry at the site of attack and leading to a trans product. libretexts.org

The table below outlines the expected regioselectivity for base-catalyzed ring-opening.

| Feature | Description |

| Mechanism | SN2 |

| Site of Attack | Less substituted carbon (C-2) |

| Stereochemistry | Inversion of configuration, leading to a trans product |

| Reagent Requirement | Strong nucleophile (e.g., OH⁻, RO⁻) |

Nucleophilic Ring-Opening with Organometallic Reagents (e.g., Grignard reagents)

Organometallic reagents, particularly Grignard reagents (RMgX), are highly effective for the ring-opening of epoxides, including this compound. masterorganicchemistry.commasterorganicchemistry.com This reaction is a valuable method for forming carbon-carbon bonds. masterorganicchemistry.com

The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.comorganicchemistrytutor.com This attack results in the formation of a new carbon-carbon bond and an intermediate magnesium alkoxide. masterorganicchemistry.comvaia.com Subsequent workup with a proton source, such as dilute acid, protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comvaia.com The stereochemical outcome is a trans relationship between the newly introduced alkyl group and the hydroxyl group. vaia.com

For example, the reaction of this compound with methylmagnesium bromide would yield trans-1,2-dimethylcyclohexanol after acidic workup. vaia.com

Titanium(III) Reagent-Mediated Ring-Opening

Titanium(III) reagents, such as those generated from titanocene (B72419) dichloride (Cp₂TiCl₂), offer an alternative pathway for epoxide ring-opening that proceeds through a radical mechanism rather than a nucleophilic substitution. researchgate.netmdpi.com

The reaction is initiated by a single-electron transfer (SET) from the low-valent titanium(III) species to the epoxide. researchgate.netnih.govorganicreactions.org This electron transfer results in the homolytic cleavage of one of the C-O bonds, generating a carbon-centered radical and a titanium(IV) alkoxide. researchgate.netnih.gov In the case of this compound, the C-O bond cleavage occurs to form the more stable tertiary radical at the C1 position. nih.govnih.gov

The resulting β-titanoxy radical can then undergo various subsequent reactions, such as reduction to an alcohol or participation in carbon-carbon bond-forming reactions. researchgate.netacs.org This method provides a regioselectivity that is often complementary to that of traditional nucleophilic ring-opening reactions. mdpi.com Experimental and computational studies have been conducted to understand the role of species like Cp₂Ti(H)Cl in these reactions. nih.govresearchgate.net

Formation and Decomposition of Cp₂Ti(H)Cl Intermediates

The reaction of this compound with the titanocene(III) reagent, Cp₂TiCl, serves as a model for investigating the formation of titanocene hydridochloride (Cp₂Ti(H)Cl). nih.govresearchgate.netacs.org This intermediate, while often invoked in various organometallic reactions, is enigmatic and has not been directly observed. nih.gov Studies using this compound have been instrumental in understanding its nature. nih.govresearchgate.netacs.orgcolab.ws

The interaction begins with the homolytic cleavage of a C-O bond in the epoxide, initiated by the single-electron transfer (SET) reagent Cp₂TiCl, which generates a tertiary alkyl radical. nih.govresearchgate.net This radical can then react further. In this context, Cp₂Ti(H)Cl is formed as a product. nih.gov However, experimental and computational studies have revealed that Cp₂Ti(H)Cl is not a robust species as once thought. nih.govresearchgate.netacs.org Laboratory investigations demonstrate that its formation is followed by rapid decomposition. nih.govresearchgate.netacs.orgcolab.ws

The decomposition of the Cp₂Ti(H)Cl intermediate is an exothermic process, yielding Cp₂TiCl and molecular hydrogen (H₂). nih.govresearchgate.netacs.org The calculated Gibbs free energy (ΔG) for this decomposition is approximately -11 kcal/mol when THF solvation effects are considered. nih.govresearchgate.netacs.org This thermal instability leads to the vigorous evolution of hydrogen gas when this compound reacts with Cp₂TiCl. nih.govresearchgate.netacs.org The stoichiometry of this process has been determined to be one mole of hydrogen gas produced for every two moles of the epoxide consumed, which is consistent with the intermolecular reductive elimination of hydrogen from the transient Cp₂Ti(H)Cl intermediate. nih.govresearchgate.netacs.orgcolab.ws This finding has practical implications, suggesting that only a single equivalent of Cp₂TiCl is necessary for converting trisubstituted epoxides, as the reagent is regenerated during the decomposition of the hydride intermediate. nih.gov

Isomerization to Allylic Alcohols

The conversion of epoxides to allylic alcohols is a significant transformation in organic synthesis. For trisubstituted epoxides like this compound, this rearrangement can be effectively promoted by titanocene(III) reagents. nih.govscielo.org.mx The reaction proceeds via a radical mechanism. nih.govresearchgate.net

The process is initiated by a single-electron transfer from Cp₂TiCl to the epoxide, resulting in the homolytic cleavage of the C-O bond at the more substituted carbon, which forms a β-titanoxy radical intermediate. nih.govresearchgate.net In the absence of an external hydrogen atom donor, this tertiary alkyl radical undergoes elimination of a β-hydrogen atom, which is then abstracted by another molecule of Cp₂TiCl. nih.govscielo.org.mx This step leads to the formation of the allylic alcohol products after hydrolysis. nih.gov In the case of this compound, this isomerization yields a mixture of allylic alcohols, specifically 2-methyl-2-cyclohexen-1-ol (B1618130) and 1-methyl-2-cyclohexen-1-ol. nih.gov

To enhance the efficiency and selectivity of this isomerization, bimetallic radical redox-relay strategies have been developed. chemrxiv.org A dual system using titanium and cobalt catalysts can achieve the rearrangement of epoxides to allylic alcohols under mild conditions, circumventing the need for strong bases. chemrxiv.org This approach combines the reductive epoxide ring-opening (initiation) by the titanium complex with a hydrogen atom transfer (HAT) step mediated by the cobalt catalyst to furnish the final product. chemrxiv.org

Influence of Protic vs. Aprotic Conditions

The outcome of the titanocene-catalyzed reaction of this compound is highly dependent on whether the reaction is conducted under protic or aprotic conditions. nih.govresearchgate.net This difference is attributed to the state of the active titanium(III) species in the solution. nih.govacs.org

Under aprotic conditions , typically in a solvent like THF, the active reagent is Cp₂TiCl(THF). nih.gov The weakly coordinated THF ligand is readily displaced, making the titanium(III) center available to participate in a "cross-disproportionation" reaction with the intermediate β-titanoxy radical. nih.govacs.org This pathway favors the abstraction of a β-hydrogen and leads predominantly to the isomerization of the epoxide to allylic alcohols. nih.govresearchgate.net

Conversely, under protic catalytic conditions , which involve an additive such as collidine hydrochloride (coll·HCl), the titanium(III) species exists mainly as a stable complex with the additive. nih.govacs.org This complexation renders the titanium(III) center less available to react with the carbon-centered radical intermediate. nih.govresearchgate.netacs.org As a result, the isomerization pathway is diminished. Instead, the radical intermediate is more likely to be trapped via hydrogen atom transfer from a suitable donor, leading to the formation of the corresponding saturated alcohol as the major reduction product. nih.govacs.orgcolab.ws Therefore, protic and aprotic catalysis represent complementary methods, with aprotic conditions favoring isomerization and protic conditions favoring reduction. nih.gov

| Condition | Key Ti(III) Species | Primary Mechanism | Major Product(s) | Reference |

|---|---|---|---|---|

| Aprotic (e.g., THF) | Cp₂TiCl(THF) | Isomerization via β-hydrogen abstraction | Allylic Alcohols (e.g., 2-methyl-2-cyclohexen-1-ol) | nih.gov, researchgate.net |

| Protic (e.g., THF, coll·HCl) | Cp₂TiCl·(coll·HCl) complex | Reduction via hydrogen atom transfer | Saturated Alcohol (1-methylcyclohexanol) | nih.gov, acs.org, colab.ws |

Oxidation and Reduction Reactions of this compound

The epoxide ring of this compound can undergo both oxidation (ring-opening) and reduction reactions.

Oxidation: Acid-catalyzed hydrolysis of epoxides is a standard method for producing trans-1,2-diols (vicinal glycols). libretexts.orglibretexts.org In the case of this compound, treatment with aqueous acid (H₃O⁺) leads to the protonation of the epoxide oxygen, followed by backside nucleophilic attack by water. libretexts.org This attack occurs preferentially at the more substituted tertiary carbon due to the significant SN1-like character of the transition state, which can better stabilize the partial positive charge. libretexts.org The result is the formation of a trans-diol. The reaction of this compound with HBr, for example, yields a single stereoisomer of trans-2-bromo-2-methylcyclohexanol. libretexts.org

Reduction: The reduction of this compound typically yields the corresponding alcohol, 1-methylcyclohexanol. Various reducing agents can accomplish this. The use of strong hydride donors like lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃) involves the nucleophilic addition of a hydride ion (H⁻). acs.orgwikipedia.org For asymmetrically substituted cyclohexene (B86901) oxides, these reductions proceed with high selectivity, generally involving a trans-diaxial opening of the epoxide ring. acs.org

As mentioned previously (Section 3.1.4.4), titanocene(III)-catalyzed reactions under protic conditions with a hydrogen atom donor, such as 1,4-cyclohexadiene, cleanly reduce trisubstituted epoxides to the corresponding saturated alcohol. nih.gov Additionally, catalytic hydrogenation using a palladium catalyst under elevated temperature and pressure can reduce the epoxide ring. google.com

| Reaction Type | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Oxidation (Hydrolysis) | H₃O⁺ (aq) | trans-1-methylcyclohexane-1,2-diol | libretexts.org, libretexts.org |

| Reduction | LiAlH₄ or AlH₃ | 1-methylcyclohexanol | acs.org, wikipedia.org |

| Reduction | Cp₂TiCl / Protic conditions / H-donor | 1-methylcyclohexanol | nih.gov |

| Reduction | H₂ / Palladium catalyst | Cyclohexanol | google.com |

Reactions with Urea (B33335) Derivatives via Reductive Elimination

Research has indicated that this compound can participate in reactions with urea derivatives. biosynth.comcymitquimica.com These transformations are reported to proceed through a mechanism involving reductive elimination to form other epoxides. biosynth.comcymitquimica.com The selectivity of this type of reaction is influenced by factors such as temperature and the acidity of the reaction conditions. biosynth.comcymitquimica.com In these reactions, cyclopentene (B43876) oxide has been noted as a byproduct. biosynth.comcymitquimica.com However, detailed mechanistic studies and specific examples for this particular reaction involving this compound are not extensively detailed in the available literature.

Decomposition Pathways and Stability

This compound is generally stable under standard storage conditions, typically refrigerated. biosynth.com However, its high reactivity, a consequence of the strained three-membered ether ring, makes it susceptible to decomposition under various chemical conditions. wikipedia.org

One primary decomposition pathway is acid-catalyzed ring-opening. As detailed in section 3.2, treatment with acid, even dilute aqueous acid, can lead to cleavage of the epoxide ring to form diols or halohydrins. libretexts.orglibretexts.org The transition state of this reaction has significant carbocationic character, facilitating cleavage under mild conditions compared to other ethers. libretexts.org

The compound can also decompose under oxidative conditions. Studies on the analogous compound 1,2-epoxyhexane (B74757) show that it undergoes oxidized decomposition in the presence of a catalyst and an oxidizing agent like hydrogen peroxide. researchgate.net

Stereochemistry and Chirality in 1,2 Epoxy 1 Methylcyclohexane

Enantioselective Synthesis of Chiral Derivatives

The enantioselective synthesis of chiral derivatives from 1,2-epoxy-1-methylcyclohexane is a key area of research, aiming to produce specific stereoisomers of functionalized cyclohexanes. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of a reaction. For instance, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts has been utilized to create enantiomerically enriched 4-hydroxy-2-cyclohexanone derivatives from a cyclohexenone precursor. This approach allows for the synthesis of both enantiomers of the product by selecting the appropriate (S,S)- or (R,R)-catalyst. researchgate.net

Another powerful strategy is the desymmetrization of meso-epoxides. While not directly starting from an already chiral this compound, this approach creates chiral centers from a prochiral starting material. Organocatalysis, particularly with chiral phosphoric acids, has emerged as a successful method for the desymmetrization of meso-epoxides, yielding products with high stereocontrol. nih.govnih.gov These reactions mimic enzymatic processes and can be applied to a wide range of substrates. nih.gov

The development of new chiral Brønsted acids, such as those derived from pentacarboxycyclopentadiene (PCCP), further expands the toolbox for enantioselective synthesis. nih.gov These catalysts have been successfully applied in the desymmetrization of meso-epoxides with various nucleophiles. nih.gov

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate racemic mixtures of chiral epoxides, including this compound. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer in high enantiomeric purity. A significant advancement in this area is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. unipd.it This method is praised for its practicality, using water as a reactant and requiring only low loadings of a recyclable catalyst. unipd.it The HKR process can resolve a broad spectrum of epoxides to greater than 99% enantiomeric excess (ee), yielding both the unreacted epoxide and the corresponding 1,2-diol as highly enantioenriched products. unipd.it

Biocatalytic methods, particularly those employing epoxide hydrolases (EHs), also offer an effective means for kinetic resolution. researchgate.netwur.nl These enzymes can enantioselectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer untouched. The choice of the microbial source for the epoxide hydrolase is crucial, as different strains exhibit varying levels of enantioselectivity for different substrates. wur.nl

| Method | Catalyst/Enzyme | Key Features | Outcome |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | Low catalyst loading, uses water, recyclable catalyst. unipd.it | Highly enantioenriched epoxide and 1,2-diol. unipd.it |

| Biocatalytic Resolution | Epoxide Hydrolases (EHs) | High enantioselectivity, mild reaction conditions. researchgate.netwur.nl | Enantiopure epoxide and corresponding diol. researchgate.net |

Enantioconvergent Processes

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomeric product is 50%. Enantioconvergent processes offer a more efficient alternative by converting both enantiomers of a racemic starting material into a single, enantiomerically pure product, theoretically achieving a 100% yield. researchgate.netacs.org

In the context of epoxides, this can be achieved using a dual-enzyme system or a single enzyme with specific regioselectivity. For instance, a combination of two epoxide hydrolases with complementary enantioselectivities and opposite regioselectivities can hydrolyze both enantiomers of a racemic epoxide to the same enantiopure diol. researchgate.net This approach has been a significant area of development in biocatalysis. acs.org The search for and engineering of epoxide hydrolases with the desired opposite regioselectivity for the (S)- and (R)-enantiomers is an active field of research. researchgate.net

Desymmetrization of meso-Epoxides using Epoxide Hydrolases

The desymmetrization of meso-epoxides is an atom-economical strategy to produce chiral molecules. d-nb.info Epoxide hydrolases (EHs) are particularly well-suited for this transformation, catalyzing the stereoselective ring-opening of a prochiral meso-epoxide to yield an enantiomerically pure diol. researchgate.net This biocatalytic approach provides access to valuable chiral building blocks under mild and environmentally friendly conditions. researchgate.net

The application of EHs in desymmetrization reactions has been reported for the synthesis of important fine chemicals and pharmaceutical intermediates. researchgate.net The development of molecular biology techniques like site-directed mutagenesis and directed evolution allows for the tailoring of existing EHs to improve their activity, substrate specificity, and enantioselectivity for specific meso-epoxides. researchgate.net

Beyond enzymatic methods, organocatalytic approaches have also proven highly effective for the desymmetrization of meso-epoxides. nih.govnih.govd-nb.info Chiral phosphoric acids and their derivatives can catalyze the ring-opening of meso-epoxides with a variety of nucleophiles, affording chiral products with high enantioselectivity. nih.govnih.gov

| Catalyst Type | Example Catalyst | Nucleophiles | Key Advantage |

| Biocatalyst | Epoxide Hydrolases (EHs) | Water | High stereoselectivity, mild conditions. nih.govresearchgate.net |

| Organocatalyst | Chiral Phosphoric Acids | Thiols, Carboxylic Acids, Alcohols | Broad substrate scope, high enantiocontrol. nih.govnih.govresearchgate.net |

| Metal-based Catalyst | [Co(III)(salen)] complex | Alcohols (intramolecular) | Excellent regio- and enantiocontrol for cyclization. researchgate.net |

Control of Stereochemical Outcome in Ring-Opening Reactions

The ring-opening of this compound can proceed through different mechanisms, leading to distinct stereochemical outcomes depending on the reaction conditions. The regioselectivity and stereoselectivity of this reaction are critical for synthesizing specific isomers of substituted cyclohexanes.

Under acid-catalyzed conditions , the reaction of this compound with a nucleophile, such as HBr, exhibits characteristics of both SN1 and SN2 mechanisms. openstax.orglibretexts.orgpressbooks.pub The nucleophile attacks the more substituted carbon atom (an SN1-like regioselectivity), but the attack occurs from the backside, resulting in an inversion of configuration at that center and a trans relationship between the incoming nucleophile and the hydroxyl group (an SN2-like stereochemical outcome). openstax.orglibretexts.orgpressbooks.pub This is attributed to a transition state with significant carbocationic character at the tertiary carbon. openstax.orglibretexts.org

In contrast, base-catalyzed ring-opening follows a classic SN2 pathway. chemistrysteps.commasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide. chemistrysteps.commasterorganicchemistry.com For this compound, this would be the secondary carbon. This attack also occurs with an inversion of configuration, leading to a trans diol or amino alcohol. chemistrysteps.com

The choice of reagent can also influence the regioselectivity. For example, reaction with Cp2TiCl has been shown to exclusively afford the tertiary radical by cleaving the C-O bond at the more substituted carbon. nih.gov

| Condition | Mechanism Type | Site of Nucleophilic Attack | Stereochemical Outcome |

| Acid-Catalyzed (e.g., HBr) | Borderline SN1/SN2 | More substituted carbon (tertiary). openstax.orglibretexts.orgpressbooks.pub | trans product, inversion of configuration. openstax.orglibretexts.orgpressbooks.pub |

| Base-Catalyzed (e.g., NaOH) | SN2 | Less substituted carbon (secondary). chemistrysteps.commasterorganicchemistry.com | trans product, inversion of configuration. chemistrysteps.com |

| Radical (e.g., Cp2TiCl) | Radical | More substituted carbon (tertiary). nih.gov | Tertiary radical intermediate. nih.gov |

Advanced Spectroscopic and Analytical Research on 1,2 Epoxy 1 Methylcyclohexane

Confirmation of Stereochemistry

The precise arrangement of atoms in 1,2-Epoxy-1-methylcyclohexane, known as its stereochemistry, is crucial for understanding its reactivity and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in providing this detailed structural information.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹³C NMR spectroscopy provides characteristic signals that confirm the presence and chemical environment of each carbon atom. Publicly available spectral data indicates the carbon shifts for this compound, offering insight into its molecular framework. nih.gov The analysis of these spectra, including chemical shifts and coupling constants, allows researchers to deduce the connectivity and spatial relationships of atoms within the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (quaternary, with methyl and oxygen) | Data not publicly available in detail |

| C2 (with oxygen) | Data not publicly available in detail |

| Methyl Carbon | Data not publicly available in detail |

| Cyclohexane (B81311) Ring Carbons | Data not publicly available in detail |

Note: While the existence of ¹³C NMR data is cited, specific shift values from the referenced source require direct consultation of the primary literature.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the positions of individual atoms can be determined. While the use of single-crystal X-ray analysis has been mentioned in the context of related organometallic complexes involving this compound, a specific, publicly accessible crystal structure for the isolated compound itself is not readily found in open literature. lookchem.com The determination of its crystal structure would provide definitive proof of its stereochemistry, including bond lengths and angles within the strained epoxy ring and the conformation of the cyclohexane ring.

Application of Advanced Spectroscopic Techniques

Beyond structural confirmation, a suite of advanced spectroscopic techniques is employed to characterize this compound and related epoxides. These methods provide information on the compound's functional groups, electronic transitions, and fragmentation patterns.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Simple epoxides, like this compound, which lack extensive conjugation, are not expected to show strong absorption in the UV-Vis spectrum. Any observed absorptions are typically weak and occur at lower wavelengths. However, UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving epoxides, as the formation or consumption of other chromophoric groups can be readily tracked. researchgate.net For instance, in catalytic studies, changes in the UV-Vis spectrum can indicate the interaction of the epoxide with a metal center or the progress of a reaction. researchgate.net

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic feature in its FT-IR spectrum is the presence of the epoxide ring. The asymmetric C-O-C stretching of the epoxy group typically gives rise to a noticeable band. A study on the depolymerization of poly(1-methylcyclohexene oxide) provides an FT-IR spectrum of the monomer, which is this compound. The presence of characteristic peaks associated with the oxirane ring confirms the identity of the compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Epoxides |

| Asymmetric C-O-C stretch | 950-815 |

| Symmetric C-O-C stretch | 880-750 |

| C-H stretch (cyclohexane & methyl) | ~2850-3000 |

GC-MS for Related Epoxides

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS allows for its separation from a mixture and provides a detailed mass spectrum that is characteristic of its molecular structure. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. The PubChem database provides experimental GC-MS data for this compound, showing the relative abundance of its characteristic fragment ions. lookchem.com

Table of Experimental GC-MS Data for this compound lookchem.com

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|

| 97 | 99.99 |

| 43 | 80 |

| 41 | 59 |

| 69 | 37 |

This fragmentation data is invaluable for the identification and quantification of this compound in various samples.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and reactivity of molecules like 1,2-Epoxy-1-methylcyclohexane. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction systems.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound, identifying the most likely reaction pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products.

One notable example is the reaction of this compound with the titanocene (B72419) reagent, Cp2TiCl. nih.gov Computational studies have elucidated the pathway for this reaction. nih.gov The initial step involves a single-electron transfer from the titanium(III) center to the epoxide, leading to the homolytic cleavage of a C-O bond. This process forms a β-titanoxy tertiary alkyl radical intermediate. nih.govresearchgate.net

In the context of atmospheric oxidation, theoretical studies on the related compound cyclohexane (B81311) have detailed the formation pathways for epoxides. For instance, the reaction of a cyclohexyl radical with molecular oxygen (O2) can lead to a 2-hydroperoxycyclohexyl radical via a 1,4-hydrogen atom transfer. This intermediate can then dissociate to yield 1,2-epoxycyclohexane and a hydroxyl radical. DFT is used to calculate the geometries and energies of the transition states for these H-atom transfer steps.

Table 1: Key Reaction Pathways Investigated by DFT

| Reaction | Reactant(s) | Key Intermediate(s) | Product(s) |

|---|---|---|---|

| Reaction with Titanocene(III) Reagent | This compound, Cp2TiCl | β-titanoxy tertiary alkyl radical | Allylic alcohols (after hydrolysis) |

This table provides a simplified overview of reaction pathways elucidated through computational studies.

A key strength of DFT is its ability to calculate the relative energies of molecules, providing thermodynamic insights into reaction feasibility. In a combined experimental and computational study of the reaction between this compound and Cp2TiCl, DFT calculations were crucial in understanding the stability of a proposed intermediate, Cp2Ti(H)Cl. nih.govresearchgate.net The calculations revealed that the decomposition of this titanocene hydridochloride species into Cp2TiCl and molecular hydrogen is, in fact, an exothermic process. nih.govresearchgate.net

Table 2: Calculated Energetics for Cp2Ti(H)Cl Decomposition

| Parameter | Value | Level of Theory | Note |

|---|

This data highlights how computational studies can uncover the thermodynamic driving forces behind observed chemical phenomena.

Furthermore, ab initio calculations have been used to characterize the stationary points on the potential energy surface for the reaction of cyclohexyl radical with O2, providing detailed energetic data for the various intermediates and transition states involved in epoxide formation.

DFT calculations can effectively predict the regioselectivity and stereoselectivity of ring-opening reactions of this compound by comparing the activation energies of different possible pathways. Nucleophilic attack can occur at either the tertiary (C-1) or secondary (C-2) carbon of the epoxide ring.

Regioselectivity : Under acidic conditions, the reaction often proceeds via a mechanism with Sₙ1 characteristics. The protonated epoxide is attacked at the more substituted carbon (C-1), as a developing positive charge is better stabilized by the electron-donating methyl group. Conversely, under neutral or basic (Sₙ2-like) conditions, nucleophilic attack is favored at the less sterically hindered secondary carbon (C-2). sit.edu.cn DFT models can quantify the energy barriers for both pathways, predicting the major product under given conditions.

Stereoselectivity : The acid-catalyzed ring-opening typically proceeds via a backside attack on the protonated epoxide, resulting in a trans stereochemistry in the product (e.g., a trans-diol). Computational modeling can confirm the stereochemical outcome by analyzing the geometry of the lowest energy transition state.

Theoretical calculations on the reaction of similar epoxides with chlorine atoms have also provided insights into the preferred sites of H-atom abstraction, which is a key factor in determining subsequent reaction pathways and product distributions. nih.gov

The reactivity of the epoxide ring in this compound is significantly influenced by the electronic and steric effects of the methyl group at C-1. DFT calculations allow for a quantitative analysis of these effects.

Electronic Effects : The methyl group is electron-donating, which electronically favors the cleavage of the C1-O bond. This effect stabilizes any partial positive charge that develops at the tertiary carbon during certain reactions, such as acid-catalyzed ring-opening, thereby directing the nucleophilic attack to this position. sit.edu.cn

Steric Effects : The methyl group provides steric hindrance at the C-1 position. In reactions governed by steric approach control, such as those with bulky nucleophiles under neutral or basic conditions, attack is preferentially directed to the less hindered C-2 position. Computational models can dissect these competing effects by calculating their respective contributions to the activation energy barriers.

Kinetic Modeling and Data Analysis

Kinetic modeling combines theoretical calculations with experimental data to build a comprehensive, quantitative description of a reaction system over time. This approach is essential for understanding complex reaction networks, such as those found in combustion and atmospheric chemistry. A DFT-based Reaction Kinetics (DFT-RK) simulation approach, which uses parameters derived from DFT calculations, can be employed in conjunction with real-time experimental monitoring to develop and validate detailed mechanistic models. researchgate.net

A significant challenge in chemical kinetics is reconciling the product distributions and reaction rates observed in experiments with those predicted by theoretical models. For instance, detailed chemical kinetic models of cyclohexane oxidation have shown that the amount of 1,2-epoxycyclohexane produced in experiments can be underpredicted by simulations based on the then-current understanding of low-temperature chemistry. acs.org

To resolve such discrepancies, researchers often refine their theoretical models. This can involve:

Adjusting Transition State Energies : In a study of cyclohexane oxidation, initial ab initio calculations were performed to characterize the transition states. However, to achieve good agreement with a body of experimental data, the energies of several key transition states in the kinetic model had to be adjusted from their original calculated values.

Identifying Missing Pathways : Discrepancies can point to missing or "alternative" reaction pathways in the theoretical model. Including additional H-atom isomerization pathways for certain radicals was found to play a significant role in improving the accuracy of cyclohexane oxidation models. acs.org

Sensitivity Analysis : Computational tools like sensitivity analysis can be applied to kinetic models to identify the specific elementary reactions (rate-limiting steps) that have the most influence on the concentration of a particular product, helping to focus efforts to reconcile theory and experiment.

This iterative process of comparing experimental data with kinetic simulations, refining theoretical parameters, and exploring new reaction channels is crucial for developing predictive and accurate kinetic models.

Sensitivity Analysis and Rate-Limiting Steps

A notable example can be found in the reaction of this compound with titanocene(III) chloride (Cp₂TiCl). nih.gov In this process, a key step is the initial homolysis of one of the C-O bonds of the epoxide ring, which leads to the formation of a β-titanoxy radical. nih.gov When a trisubstituted epoxide like this compound is used, this homolysis results in the formation of a tertiary alkyl radical. nih.gov The subsequent fate of this radical intermediate dictates the final products. The stoichiometry of this reaction, being 1:1 between the Cp₂TiCl and the epoxide, and the production of one mole of hydrogen gas for every two moles of epoxide, provide insight into the reaction mechanism. nih.gov

In acid-catalyzed ring-opening reactions, a common transformation for epoxides, the rate-determining step often involves the protonation of the epoxide oxygen. General acid catalysis occurs when a proton is transferred from an undissociated acid to the epoxide oxygen in the rate-determining step. researchgate.net For this to happen, the epoxide must first be protonated in a pre-equilibrium step. researchgate.net The stability of the resulting carbocation-like transition state plays a significant role in the reaction rate. For this compound, the methyl group can stabilize a positive charge on the adjacent carbon, influencing the regioselectivity of the nucleophilic attack. chegg.com

A summary of factors influencing the rate-limiting steps in reactions of this compound is presented in the table below.

| Reaction Type | Potential Rate-Limiting Step | Influencing Factors |

| Reaction with Cp₂TiCl | Initial C-O bond homolysis | Stability of the resulting tertiary radical |

| Acid-Catalyzed Ring Opening | Proton transfer to the epoxide oxygen | Acidity of the catalyst, stability of the carbocation-like transition state |

| Oxidation Reactions | Decomposition of peroxy radical intermediates | Temperature, pressure, concentration of radical species |

Structure-Activity Relationship (SAR) Studies for Epoxides

Structure-Activity Relationship (SAR) studies are fundamental in correlating the chemical structure of a molecule with its reactivity or biological activity. For epoxides, SAR studies help in understanding how modifications to the molecular structure influence their chemical behavior.

In a study on the photoinitiated cationic polymerization of various epoxide monomers, it was found that cycloaliphatic epoxides, such as 1-methyl-1,2-epoxycyclohexane, are generally more reactive than open-chain epoxides. vot.pl However, within the class of cycloaliphatic epoxides, steric hindrance plays a major role in determining the order of reactivity. vot.pl For instance, increased substitution on the epoxide ring can lead to side reactions like isomerization to ketones and alcohols. vot.pl The steric bulk around the epoxide group can hinder the approach of the attacking species, thereby slowing down the reaction rate. vot.pl

The substitution pattern on the epoxide ring also dictates the regioselectivity of ring-opening reactions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon atom (an Sₙ2-like mechanism). wikipedia.org However, under acidic conditions, the reaction can proceed through a transition state with significant carbocation character. In such cases, the nucleophile may attack the more substituted carbon if it can better stabilize the positive charge. For this compound, the methyl group at the tertiary carbon influences the site of nucleophilic attack. For example, the reaction with hydrogen bromide yields 2-bromo-2-methylcyclohexanol as the major product, indicating that the attack occurs at the more substituted carbon. chegg.com

SAR models are also employed in atmospheric chemistry to estimate the rate coefficients for the reactions of epoxides with atmospheric oxidants like OH radicals. d-nb.info However, the database for such reactions involving epoxides is limited, which can lead to uncertainties in the estimations. d-nb.info Studies have shown that factors such as the pseudo-ethylenic character of the epoxy ring can be important and may need to be included for improving the accuracy of SAR estimation methods. d-nb.info

The table below summarizes the key structural features of epoxides and their influence on reactivity based on SAR studies.

| Structural Feature | Influence on Reactivity | Example |

| Ring Strain | Primary driving force for ring-opening reactions. researchgate.net | The high reactivity of the three-membered epoxide ring. |

| Steric Hindrance | Increased steric bulk around the epoxide ring decreases the reaction rate. vot.pl | Bulky substituents can hinder the approach of nucleophiles. vot.pl |

| Electronic Effects | Electron-donating groups can stabilize carbocation-like transition states in acid-catalyzed reactions, influencing regioselectivity. chegg.com | The methyl group in this compound directs nucleophilic attack to the tertiary carbon in the presence of HBr. chegg.com |

| Substitution Pattern | Determines the regioselectivity of ring-opening. wikipedia.org | 1,2-disubstituted epoxides can yield different products depending on reaction conditions. |

| Molecular Geometry | The overall shape of the molecule can affect the accessibility of the epoxide ring. | The cis or trans configuration of substituents relative to the epoxide ring can influence reactivity. vot.pl |

Applications of 1,2 Epoxy 1 Methylcyclohexane in Organic Synthesis Research

Intermediate in the Synthesis of Organic Compounds

1,2-Epoxy-1-methylcyclohexane, also known as 1-methyl-7-oxabicyclo[4.1.0]heptane, is a valuable intermediate in organic synthesis due to the high reactivity of its strained epoxide ring. cymitquimica.combiosynth.com This reactivity allows for a variety of transformations, making it a versatile building block for the construction of more complex molecules. Its utility stems from the ability of the three-membered ether ring to undergo nucleophilic attack, leading to ring-opening and the introduction of new functional groups. wikipedia.orgresearchgate.net This characteristic is fundamental to its role in creating a diverse array of organic compounds.

The presence of a methyl group on one of the epoxide carbons introduces asymmetry, influencing the regioselectivity and stereoselectivity of its reactions. libretexts.orgpressbooks.pub This structural feature is particularly important in the synthesis of chiral molecules. The cyclohexane (B81311) backbone provides a stable and well-defined stereochemical framework that influences the conformation of the molecule and the approach of reagents.

Model Substrate for Epoxide Ring-Opening Mechanisms

The compound this compound serves as a crucial model substrate for investigating the mechanisms of epoxide ring-opening reactions. Its structure, featuring a tertiary and a secondary carbon in the epoxide ring, allows for the study of regioselectivity and stereochemistry under various reaction conditions. libretexts.orgpressbooks.pub

Under acidic conditions, the ring-opening of this compound exhibits characteristics of both SN1 and SN2 mechanisms. libretexts.orgpressbooks.pubopenstax.org For instance, the reaction with hydrobromic acid (HBr) yields a single stereoisomer of 2-bromo-2-methylcyclohexanol where the bromo and hydroxyl groups are in a trans configuration. This trans product is indicative of an SN2-like backside attack by the bromide ion. libretexts.orgpressbooks.pub However, the attack occurs at the more substituted tertiary carbon, a result that is more characteristic of an SN1 reaction due to the stabilization of a partial positive charge at this position in the transition state. libretexts.orgpressbooks.pubopenstax.org This mixed mechanistic character makes it an excellent case study for advanced organic chemistry principles.

In contrast, base-catalyzed ring-opening reactions of epoxides typically follow a more straightforward SN2 pathway. libretexts.orgpressbooks.pubmasterorganicchemistry.com In these reactions, the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.com For this compound, this would be the secondary carbon.

The study of these reactions with this compound provides valuable insights into the electronic and steric factors that govern the reactivity of epoxides, which is essential for predicting the outcomes of reactions involving more complex epoxide-containing molecules.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The reactivity of this compound makes it a valuable precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. researchgate.netkoreascience.krresearchgate.net The epoxide ring can be opened by a wide range of nucleophiles to introduce various functionalities, leading to the formation of chiral building blocks essential for the creation of bioactive molecules. researchgate.netresearchgate.net

Epoxide hydrolases, enzymes that catalyze the ring-opening of epoxides, can be used to produce enantiomerically pure epoxides and diols from racemic mixtures of compounds like this compound. researchgate.netresearchgate.net These enantiopure products are highly sought after as intermediates in the synthesis of pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for biological activity. researchgate.net The application of these biocatalysts offers a green and efficient alternative to traditional chemical methods for obtaining these valuable chiral compounds. researchgate.net

Precursor for 1,2-Diols (Vicinal Glycols)

This compound is a direct precursor to 1,2-diols, also known as vicinal glycols. These diols are important compounds in their own right and also serve as intermediates for further chemical transformations. libretexts.orgbath.ac.uk The synthesis of 1,2-diols from epoxides is typically achieved through acid-catalyzed hydrolysis. libretexts.orglibretexts.org

In this reaction, the epoxide is first protonated by an acid, which activates the ring towards nucleophilic attack by water. The water molecule then attacks one of the epoxide carbons, leading to the opening of the ring. For cyclic epoxides like this compound, this acid-catalyzed hydrolysis results in the formation of a trans-1,2-diol. libretexts.orglibretexts.org This stereochemical outcome is a consequence of the backside attack of the water molecule on the protonated epoxide, which is analogous to the mechanism of bromination of alkenes that proceeds through a cyclic bromonium ion. libretexts.org

Table 1: Synthesis of Vicinal Diols from this compound

| Reactant | Reagent | Product | Stereochemistry |

| This compound | H₃O⁺ (aqueous acid) | 1-Methylcyclohexane-1,2-diol | trans |

Synthesis of Halohydrins

This compound can be readily converted into halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. byjus.com This transformation is achieved by reacting the epoxide with a hydrohalic acid (HX, where X = Cl, Br, I). libretexts.orgbyjus.com

The reaction proceeds via an acid-catalyzed ring-opening mechanism. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The halide ion (X⁻) then acts as the nucleophile, attacking one of the epoxide carbons. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the attack depends on the reaction conditions and the nature of the epoxide. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgpressbooks.pub The stereochemistry of the product is typically trans, resulting from the backside attack of the nucleophile. libretexts.orgpressbooks.pub

Table 2: Synthesis of Halohydrins from this compound

| Reactant | Reagent | Product |

| This compound | HBr (in ether) | 2-Bromo-2-methylcyclohexanol |

| This compound | HCl (in ether) | 2-Chloro-2-methylcyclohexanol |

Synthesis of Bioactive Compounds and Derivatives

This compound serves as a starting material for the synthesis of various bioactive compounds and their derivatives. nih.gov The inherent reactivity of the epoxide ring allows for its incorporation into larger, more complex molecules with potential biological activity. researchgate.net Epoxide-containing molecules have been investigated for a range of therapeutic applications, including as anticancer agents. nih.gov

The synthesis of these derivatives often involves the ring-opening of the epoxide with different nucleophiles to introduce specific functional groups. This approach allows for the creation of a library of related compounds that can be screened for biological activity. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial properties.